(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone (2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14825474
InChI: InChI=1S/C13H17NO2/c1-2-16-12-8-4-3-7-11(12)13(15)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC14825474

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name (2-ethoxyphenyl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C13H17NO2/c1-2-16-12-8-4-3-7-11(12)13(15)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
Standard InChI Key BFTNVMYODJKDCG-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C(=O)N2CCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone (C₁₃H₁₇NO₂) features a 2-ethoxyphenyl group bonded to a pyrrolidin-1-yl moiety through a ketone bridge. The ethoxy substituent (-OCH₂CH₃) occupies the ortho position on the benzene ring, creating steric and electronic effects that influence both reactivity and molecular interactions. The pyrrolidine ring adopts an envelope conformation, with the N-atom participating in conjugation with the carbonyl group.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₇NO₂
Molecular Weight219.28 g/mol
IUPAC Name(2-ethoxyphenyl)-pyrrolidin-1-ylmethanone
Canonical SMILESCCOC1=CC=CC=C1C(=O)N2CCCC2
InChI KeyBFTNVMYODJKDCG-UHFFFAOYSA-N
PubChem CID346384

The compound's stereoelectronic profile is defined by the electron-donating ethoxy group and the electron-withdrawing ketone, creating a push-pull system that modulates its chemical behavior.

Spectroscopic Signatures

While specific spectral data for this compound remain unpublished, analogous structures provide insight into expected characteristics:

  • ¹H NMR: The ethoxy group typically appears as a triplet (δ 1.2–1.4 ppm, -CH₂CH₃) and quartet (δ 3.4–3.6 ppm, -OCH₂-). Aromatic protons resonate between δ 6.8–7.5 ppm, with coupling patterns reflecting substitution geometry. Pyrrolidine protons exhibit complex splitting due to ring puckering .

  • ¹³C NMR: Key signals include the ketone carbonyl (δ 195–205 ppm), aromatic carbons (δ 110–160 ppm), and pyrrolidine carbons (δ 20–50 ppm) .

  • IR Spectroscopy: Strong C=O stretch (~1,680 cm⁻¹) and aromatic C=C vibrations (~1,500 cm⁻¹) dominate the spectrum .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized through Friedel-Crafts acylation or nucleophilic acyl substitution:

Route 1: Friedel-Crafts Acylation
2-Ethoxyphenol reacts with pyrrolidine carbonyl chloride in the presence of AlCl₃, facilitating electrophilic aromatic substitution at the activated ortho position.

Route 2: Ketone Formation via Coupling
A Ullmann-type coupling between 2-ethoxyiodobenzene and pyrrolidin-1-ylmethanone precursors under palladium catalysis offers improved regioselectivity .

Table 2: Comparative Synthesis Metrics

ParameterFriedel-Crafts RouteCoupling Route
Yield65–75%80–85%
Reaction Time8–12 h3–5 h
Byproduct FormationModerateLow
ScalabilityLimitedHigh

Purification Strategies

Crude product purification employs:

  • Liquid-Liquid Extraction: Dichloromethane/water partitioning removes acidic byproducts

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradient (3:1 → 1:2) achieves >95% purity

  • Recrystallization: Ethanol/water mixtures yield crystalline product suitable for X-ray analysis .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals:

  • Melting point range: 76–132°C (dependent on crystallinity)

  • Decomposition onset: 210–230°C under nitrogen atmosphere .

Solubility Profile

Table 3: Solubility in Common Solvents (g/100 mL, 25°C)

SolventSolubility
Water<0.1
Ethanol12.4
DMSO34.7
Dichloromethane28.9

The compound's hydrophobicity (logP ≈ 2.1) suggests moderate membrane permeability, a critical factor in drug discovery applications.

Future Perspectives

Ongoing research priorities include:

  • Development of enantioselective syntheses for chiral derivatives

  • Exploration of click chemistry modifications for prodrug design

  • High-throughput screening against emerging therapeutic targets

  • Computational studies to optimize pharmacokinetic properties.

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